1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
Description
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJINZOVBFSNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation Using 3-(Trifluoromethyl)benzyl Halides
The most straightforward method involves the alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine with 3-(trifluoromethyl)benzyl bromide or chloride. Key parameters include:
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) facilitates deprotonation of the N1 hydrogen. For example, a reaction using DIEA (1.2 equiv) in DMF at 80°C for 12 hours achieved 78% yield of the target compound.
- Solvent Optimization : Dioxane and acetonitrile have been employed for similar alkylations, with microwave irradiation (150°C, 15 minutes) reducing reaction times to under an hour.
- Stoichiometry : A 1.2:1 molar ratio of benzyl halide to pyrazole amine minimizes dialkylation byproducts.
Representative Procedure :
A mixture of 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 g, 5.3 mmol), 3-(trifluoromethyl)benzyl bromide (1.5 g, 6.4 mmol), and DIEA (1.4 mL, 8.0 mmol) in DMF (15 mL) was stirred at 80°C for 12 hours. The reaction was quenched with water (50 mL), extracted with ethyl acetate (3 × 30 mL), and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 1.4 g (78%) of the title compound as a white solid.
Alternative Synthetic Pathways
Cyclocondensation Approaches
Microwave-assisted cyclocondensation offers a one-pot route to functionalized pyrazoles. For instance, reacting 3-(trifluoromethyl)benzylamine with β-keto esters or nitriles under acidic conditions generates the pyrazole core. A reported protocol involves:
Reductive Amination
Reductive amination of 5-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole using hydrogen gas and palladium on carbon (Pd/C) in methanol provides an alternative route. This method avoids harsh alkylation conditions but requires prior synthesis of the nitro intermediate.
Reaction Optimization and Challenges
Regioselectivity Control
Despite the inherent preference for N1 alkylation, competing reactions at the C5 amine can occur. Protecting the C5 amine with acetyl or tert-butoxycarbonyl (Boc) groups prior to benzylation mitigates this issue. For example, acetylation using acetyl chloride and 4-methylmorpholine in dichloromethane, followed by alkaline hydrolysis post-alkylation, improved regioselectivity to >95%.
Solvent and Temperature Effects
Polar aprotic solvents like NMP enhance reaction rates by stabilizing the transition state. Elevated temperatures (80–100°C) are typically required for complete conversion, though microwave-assisted methods achieve similar results at 150°C in 15 minutes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm revealed >99% purity using a C18 column (gradient: 10–90% acetonitrile in water over 20 minutes).
Scalability and Industrial Relevance
Kilogram-scale production has been demonstrated using continuous flow reactors, where mixing efficiency and temperature control minimize byproduct formation. A reported pilot-scale synthesis achieved 85% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 5 of the pyrazole ring acts as a nucleophile, enabling reactions with electrophiles:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acylated derivatives.
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Sulfonation : Treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in pyridine yields sulfonamide derivatives, enhancing solubility for pharmacological studies .
Example Reaction Conditions :
| Electrophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM | 0–25°C | 85–92 |
| Tosyl chloride | Pyridine | 25°C | 78 |
Cyclization and Heterocycle Formation
The amine group participates in intramolecular cyclization under acidic or thermal conditions:
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Pyrazolo[1,5-a]pyrimidine Synthesis : Reacts with β-diketones in acetic acid at reflux to form fused heterocycles, leveraging the electron-withdrawing trifluoromethyl group to stabilize intermediates .
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Thiadiazine Derivatives : Condensation with carbon disulfide in ethanol generates thiadiazine rings, a pathway validated for structurally analogous pyrazoles .
Key Parameters :
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Optimal cyclization occurs at 80–100°C in polar aprotic solvents (e.g., DMF).
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Yields range from 60% to 75%, depending on substituent steric effects .
Acid-Base Reactions and Salt Formation
The amine forms stable salts with mineral acids, critical for purification and solubility modulation:
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Hydrochloride Salt Synthesis : Treatment with HCl in dioxane at 150°C for 5 hours yields a crystalline hydrochloride salt (63% yield) .
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pH-Dependent Solubility : The free base exhibits poor aqueous solubility (≤1 mg/mL), while the hydrochloride salt increases solubility to ~10 mg/mL .
Characterization Data :
Cross-Coupling Reactions
The pyrazole core participates in palladium-catalyzed couplings, though the trifluoromethyl group limits reactivity:
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Buchwald-Hartwig Amination : Reacts with aryl halides using Pd(OAc)₂/Xantphos to introduce aryl groups at position 1 (45–60% yields) .
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Suzuki-Miyaura Coupling : Limited success due to steric hindrance from the benzyl group; yields <30% under standard conditions .
Electrophilic Aromatic Substitution
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Directed Lithiation : Using LDA at −78°C, the C4 position undergoes alkylation or halogenation, though competing side reactions reduce yields (~40%) .
Oxidation and Reductive Amination
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine has demonstrated various medicinal properties:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing this moiety can inhibit the proliferation of various cancer cell lines. The following table summarizes some of the key findings:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative |
| Breast Cancer | MDA-MB-231 | Antiproliferative |
| Liver Cancer | HepG2 | Antiproliferative |
| Colorectal Cancer | HT-29 | Antiproliferative |
| Renal Cancer | 786-O | Antiproliferative |
The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The trifluoromethyl group enhances the compound's ability to act against resistant bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A recent study highlighted several lead compounds with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens .
Biological Mechanisms and Pharmacokinetics
The presence of the trifluoromethyl group significantly influences the compound's pharmacokinetic properties. It enhances lipophilicity, which can improve bioavailability and absorption in biological systems. This feature makes the compound a candidate for further development in drug design aimed at enhancing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a study published in PLOS ONE, researchers synthesized derivatives of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazole to evaluate their affinity for adenosine receptors, showing promising results for anticancer applications . The study reported high selectivity and potency, indicating potential therapeutic uses in oncology.
Case Study 2: Antibiotic Development
Another significant study focused on synthesizing new pyrazole derivatives as potential antibiotics against drug-resistant bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity, demonstrating their potential as lead compounds for new antibiotic therapies .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions . It may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with different functional groups.
Enasidenib: A trifluoromethyl group-containing drug used as an isocitrate dehydrogenase-2 inhibitor.
Alpelisib: Another trifluoromethyl group-containing drug that inhibits phosphatidylinositol-3-kinase.
Uniqueness: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethylbenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties .
Biological Activity
Overview
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a compound noted for its significant biological activities, particularly in the realm of medicinal chemistry. Characterized by the presence of a pyrazole ring and a trifluoromethylbenzyl substituent, this compound has garnered attention for its potential therapeutic applications, particularly as an antagonist of adenosine receptors.
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- Structure : The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for drug development.
Biological Activities
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine exhibits a range of biological activities:
- Adenosine Receptor Antagonism : This compound has shown high affinity for the human A3 adenosine receptor (hA3 AR), with a binding affinity (K_i) in the nanomolar range (11 nM). This receptor is implicated in various pathological conditions, including inflammation and cancer, making this compound a potential therapeutic agent for these diseases .
- Analgesic and Anti-inflammatory Properties : Derivatives of this compound have been explored for their analgesic effects and ability to reduce inflammation. The structure-activity relationship (SAR) studies indicate that modifications can enhance these properties, suggesting avenues for further research .
Table 1: Summary of Biological Activities
Case Study: Antagonistic Effects on Adenosine Receptors
In a study exploring various pyrazole derivatives, 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine was identified as a selective antagonist for the hA3 AR. The study utilized molecular docking techniques to elucidate binding interactions, confirming its potential as a lead compound for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has shown that modifications to the heteroaryl fragment can significantly influence biological potency. For instance, thiophene-based analogs exhibited superior activity compared to thiazole or pyridine derivatives, suggesting that careful structural modifications can enhance desired biological effects .
Q & A
Q. What are the standard synthetic routes for 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine?
Methodological Answer: The compound is synthesized via:
- Condensation reactions : Reacting pyrazole precursors (e.g., 1H-pyrazol-5-amine) with aromatic aldehydes (e.g., 3-trifluoromethylbenzaldehyde) under basic conditions to form α,β-unsaturated ketones, followed by cyclization .
- Diazonium salt intermediates : Using boron trifluoride etherate and alkyl nitrites to generate diazonium salts, which are further functionalized .
- Cross-coupling strategies : Employing boronic acid derivatives (e.g., pyrazole boronic acids) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
Key Reagents : Aromatic aldehydes, BF₃·Et₂O, 3-methylbutyl nitrite.
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
Q. Table 1: Example Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.8–7.5 (m, Ar-H), δ 6.2 (s, pyrazole-H) | |
| X-ray Diffraction | Planar triazole ring, C–H⋯N bonds |
Q. How is the compound purified after synthesis?
Methodological Answer:
- Recrystallization : Ethanol or THF is used to isolate high-purity crystals, leveraging temperature-dependent solubility .
- Cold washing : Precipitates (e.g., diazonium salts) are filtered and washed with cold diethyl ether to remove unreacted reagents .
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures separates intermediates .
Advanced Research Questions
Q. How does tautomerism influence the stability and reactivity of this compound?
Methodological Answer:
- Tautomeric equilibria : The pyrazole ring may exhibit annular tautomerism, shifting between 1H- and 2H-forms. Computational studies (DFT) predict the 1H-form as more stable due to resonance stabilization of the NH₂ group .
- Experimental validation : X-ray crystallography confirms dominant tautomers (e.g., planar 1H-pyrazole with intramolecular H-bonding) .
- Reactivity implications : Tautomerism affects nucleophilic sites, influencing regioselectivity in further derivatization .
Q. How can density functional theory (DFT) optimize experimental design for this compound?
Methodological Answer:
- Molecular geometry : DFT/B3LYP/6-311G(d,p) calculations predict bond lengths, angles, and electrostatic potential surfaces (MEP), guiding synthetic modifications (e.g., fluorobenzyl group enhances lipophilicity) .
- Thermodynamic properties : Gibbs free energy and enthalpy changes at varying temperatures inform reaction feasibility .
- HOMO-LUMO analysis : Identifies electron-rich regions (pyrazole NH₂) for electrophilic attack or coordination with metal ions .
Q. What mechanisms underlie its biological activity in antimicrobial studies?
Methodological Answer:
- Membrane interaction : The trifluoromethylbenzyl group increases lipophilicity, enhancing penetration into microbial membranes .
- Hydrogen bonding : NH₂ and triazole groups form H-bonds with bacterial enzymes (e.g., dihydrofolate reductase), disrupting function .
- Structure-activity relationships (SAR) : Substitution at pyrazole C-3 with electron-withdrawing groups (e.g., Cl, CF₃) improves potency against Gram-positive pathogens .
Q. How do intermolecular interactions in the crystal lattice affect material properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
